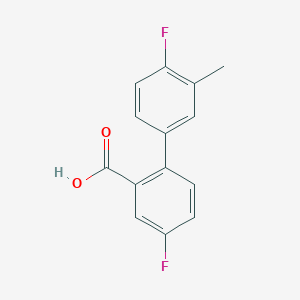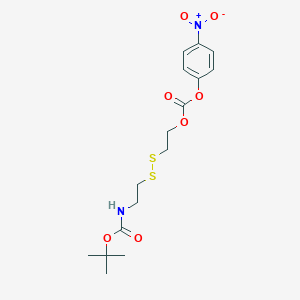![molecular formula C7H11F5O3 B6292192 2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98% CAS No. 1262415-61-1](/img/structure/B6292192.png)
2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol (also known as 2-PFPE) is a fluorinated alcohol with a wide range of applications in chemical synthesis and research. This compound has been used in a variety of fields, including chemical synthesis, biochemistry, and pharmaceutical research. Its unique properties make it an attractive molecule for laboratory use, as it is highly soluble in water and has a low melting point. Additionally, 2-PFPE has a relatively low toxicity, making it a safe and effective reagent for laboratory use.
作用机制
2-PFPE is a highly polar molecule, which makes it an effective solvent for many organic compounds. Its high polarity also makes it a good stabilizing agent for biomolecules, as it can bind to and stabilize the hydrophobic regions of proteins and other biomolecules. Additionally, its low toxicity makes it a safe reagent for laboratory use.
Biochemical and Physiological Effects
2-PFPE has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties, and to have a protective effect against DNA damage.
实验室实验的优点和局限性
2-PFPE has a number of advantages and limitations for laboratory experiments. Its low toxicity and high solubility in water make it a safe and effective reagent for laboratory use. Additionally, its low melting point makes it easy to handle and store. However, its high polarity can make it difficult to use in some reactions, and it can also interfere with the activity of enzymes and other biomolecules.
未来方向
There are a number of potential future directions for the use of 2-PFPE in scientific research. These include the development of more efficient synthesis methods, the exploration of its potential uses in drug delivery and drug formulation, and the investigation of its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments.
合成方法
2-PFPE can be synthesized from 2,2,3,3,3-pentafluoropropanol (PFP) by a two-step process. In the first step, PFP is reacted with sodium hydroxide to form the sodium salt of 2-PFPE. This reaction is followed by an acid-catalyzed dehydration reaction to produce 2-PFPE. The overall reaction is illustrated below:
PFP + NaOH → Na+[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol
Na+[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol + H2SO4 → 2-[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol
科学研究应用
2-PFPE has been used in a variety of scientific research applications, including chemical synthesis, biochemistry, and pharmaceutical research. In chemical synthesis, it has been used as a solvent for various reactions, such as Diels-Alder reactions and Wittig reactions. In biochemistry, it has been used as a reagent for the synthesis of peptides, proteins, and other biomolecules. In pharmaceutical research, it has been used as a solvent for drug solubilization and as a stabilizer for drug formulations.
属性
IUPAC Name |
2-[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F5O3/c8-6(9,7(10,11)12)5-15-4-3-14-2-1-13/h13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWOMBAHUZLMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)

